4-Acetamido-3-fluoro-5-nitrobenzamide
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Overview
Description
4-Acetamido-3-fluoro-5-nitrobenzamide is a chemical compound with the molecular formula C9H8FN3O4 and a molecular weight of 241.18 g/mol It is characterized by the presence of acetamido, fluoro, and nitro functional groups attached to a benzamide core
Preparation Methods
The synthesis of 4-acetamido-3-fluoro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by acetylation to introduce the acetamido group and finally, amidation to form the benzamide structure . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-Acetamido-3-fluoro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Acetamido-3-fluoro-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamido-3-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
4-Acetamido-3-fluoro-5-nitrobenzamide can be compared with similar compounds such as:
4-Acetamido-3-chloro-5-nitrobenzamide: Similar structure but with a chloro group instead of a fluoro group.
4-Acetamido-3-bromo-5-nitrobenzamide: Contains a bromo group instead of a fluoro group.
4-Acetamido-3-iodo-5-nitrobenzamide: Features an iodo group in place of the fluoro group.
Biological Activity
4-Acetamido-3-fluoro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
This compound features a unique molecular structure that includes an acetamido group, a fluoro substituent, and a nitro group. This configuration is crucial for its biological activity. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, while the fluoro group enhances stability and bioavailability, making it a candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Bioreduction : The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties.
- Target Interaction : The compound may interact with enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .
Antimicrobial Properties
Research has indicated that derivatives of this compound possess antimicrobial activity. For instance, studies show that modifications to the nitro group can enhance the efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis has been linked to its capacity to inhibit key signaling pathways associated with cell proliferation and survival.
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.2 | Inhibition of estrogen receptor signaling |
A549 | 8.9 | Induction of apoptosis via mitochondrial pathway |
HeLa | 12.5 | Disruption of cell cycle progression |
Comparative Studies
Comparative studies highlight the differences in biological activity between this compound and its analogs:
- 4-Acetamido-3-chloro-5-nitrobenzamide : Exhibits lower cytotoxicity compared to the fluoro derivative, suggesting that fluorination enhances biological activity .
- 4-Acetamido-3-bromo-5-nitrobenzamide : Shows similar antimicrobial properties but reduced anticancer efficacy compared to the fluoro variant .
Case Studies
Recent research has focused on the application of this compound in drug development:
- Study on Anticancer Efficacy :
-
Antimicrobial Activity Assessment :
- Another study evaluated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing that modifications to the nitro group significantly increased potency against this resistant strain .
Properties
IUPAC Name |
4-acetamido-3-fluoro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O4/c1-4(14)12-8-6(10)2-5(9(11)15)3-7(8)13(16)17/h2-3H,1H3,(H2,11,15)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEVVHUZCKYOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1F)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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